2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H6F4O2. It is a trifluoromethyl ketone derivative, characterized by the presence of both trifluoromethyl and fluoro-methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate fluorinated and methoxylated benzene derivatives. One common method includes the use of trifluoroacetic anhydride and a fluorinated methoxybenzene under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of trifluoromethyl carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential in drug development, especially in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites in biological molecules. This interaction can influence enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Lacks the additional fluorine and methoxy groups, resulting in different chemical properties.
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Contains chlorine atoms, which significantly alter its reactivity and applications
Uniqueness: 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is unique due to the combination of trifluoromethyl, fluoro, and methoxy groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKNISJJNZGMMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374599 |
Source
|
Record name | 2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132734-54-4 |
Source
|
Record name | 2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 132734-54-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.